4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one
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Overview
Description
4,12-dimethyl-3,7,8,12-tetrazatricyclo[74002,7]trideca-1(9),2,4-trien-6-one is a complex organic compound characterized by its unique tricyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one typically involves the formation of the tricyclic core followed by the introduction of the methyl groups and the tetrazatricyclo moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the tricyclic core.
Functional Group Transformations: Introduction of the tetrazatricyclo moiety and methyl groups through various functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminium hydride, catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Use in the synthesis of novel materials with specific electronic or mechanical properties.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,9-dimethyl-2,3,7,8-tetra-azatetracyclo[7.3.1.0.4,12]trideca-1,6-diene: A similar compound with a different arrangement of nitrogen atoms and double bonds.
12-methoxy-5,7-dimethyl-3-propyl-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene: Another related compound with additional functional groups.
Uniqueness
4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
4,12-dimethyl-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-trien-6-one |
InChI |
InChI=1S/C11H14N4O/c1-7-5-10(16)15-11(12-7)8-6-14(2)4-3-9(8)13-15/h5,13H,3-4,6H2,1-2H3 |
InChI Key |
WMBDLSAUFMQWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C3=C(N2)CCN(C3)C |
Origin of Product |
United States |
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